molecular formula C15H15BrN4O3S B280125 ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate

ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate

Cat. No.: B280125
M. Wt: 411.3 g/mol
InChI Key: BZULWZGAXVOGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.

Mechanism of Action

Ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate inhibits the activity of several enzymes and proteins, including JAK2, TYK2, and STAT3. These proteins are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these proteins, this compound can prevent the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate in lab experiments is its specificity for JAK2, TYK2, and STAT3. This allows researchers to study the effects of inhibiting these proteins without affecting other signaling pathways. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for specific types of cancer, such as leukemia and lymphoma. Another direction is to explore its effects on other signaling pathways that are involved in disease progression. Additionally, researchers could investigate ways to improve the solubility of this compound, which would make it easier to administer in vivo.

Synthesis Methods

The synthesis of ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate involves a multi-step process that includes the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. The resulting product is then treated with 4-nitrophenyl chloroformate and triethylamine to obtain this compound.

Scientific Research Applications

Ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has been identified as a potential therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of these diseases.

Properties

Molecular Formula

C15H15BrN4O3S

Molecular Weight

411.3 g/mol

IUPAC Name

ethyl 5-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H15BrN4O3S/c1-4-20-7-10(16)11(19-20)13(21)18-14-9(6-17)8(3)12(24-14)15(22)23-5-2/h7H,4-5H2,1-3H3,(H,18,21)

InChI Key

BZULWZGAXVOGBQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N)Br

Origin of Product

United States

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